

Specificity & Application Guide: GI-530159 HCl vs. TASK-1 and TASK-3 Channels

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Compound of Interest

Compound Name: GI-530159 HCl

Cat. No.: B1192779

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Executive Summary

GI-530159 HCl is a potent, selective activator (opener) of the mechanosensitive K2P channels TREK-1 (K2P2.1) and TREK-2 (K2P10.1). It is not an inhibitor of TASK-1 or TASK-3.

In functional K2P pharmacology, GI-530159 is the definitive tool for negative selection against TASK channels. Its high specificity allows researchers to pharmacologically isolate TREK currents from TASK currents in complex tissues (e.g., Dorsal Root Ganglion neurons, cardiomyocytes). This guide details the specificity profile of GI-530159 compared to standard TASK inhibitors (A-293, ML365) and provides a validated patch-clamp workflow for dissecting these background potassium currents.

Mechanistic Profile & Selectivity

Mechanism of Action

GI-530159 operates via a "lock-open" mechanism on the TREK subfamily. It binds to a specific pocket distinct from the pore, stabilizing the channel in its open conformation. This results in a hyperpolarizing potassium efflux that reduces cellular excitability.[2]

- Target: TREK-1 and TREK-2.
- Effect: Potentiation (Activation).
- Selectivity: >50-fold selective for TREK-1/2 over TRAAK, TASK-1, TASK-3, and TRESK.

Specificity Data: GI-530159 vs. TASK Channels

The defining characteristic of GI-530159 is its lack of activity on the TASK subfamily. This "negative selectivity" is crucial for validating TASK-1/3 assays; if a current responds to GI-530159, it is not mediated by TASK channels.

Target Channel	Action	Potency (EC50 / IC50)	Physiological Role
TREK-1 (K2P2.3)[4]1)	Activation	EC50: ~0.8 μ M	Pain perception, depression, neuroprotection
TREK-2 (K2P10.1)	Activation	EC50: ~1.0 μ M	Sensory processing, leak conductance
TASK-1 (K2P3.1)	No Effect	Inactive (> 10 μ M)	Cardiac repolarization, breathing control
TASK-3 (K2P9.1)	No Effect	Inactive (> 10 μ M)	Oncogenesis, sleep-wake cycle
TRAAK (K2P4.1)	No Effect	Inactive (> 10 μ M)	Mechanical nociception

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Expert Insight: In DRG neurons, applying 1 μ M GI-530159 significantly hyperpolarizes the membrane potential by activating TREK channels.[1] If you observe no change in potential but the cell is sensitive to acidification (pH 6.0), the background current is likely TASK-mediated, not TREK-mediated.

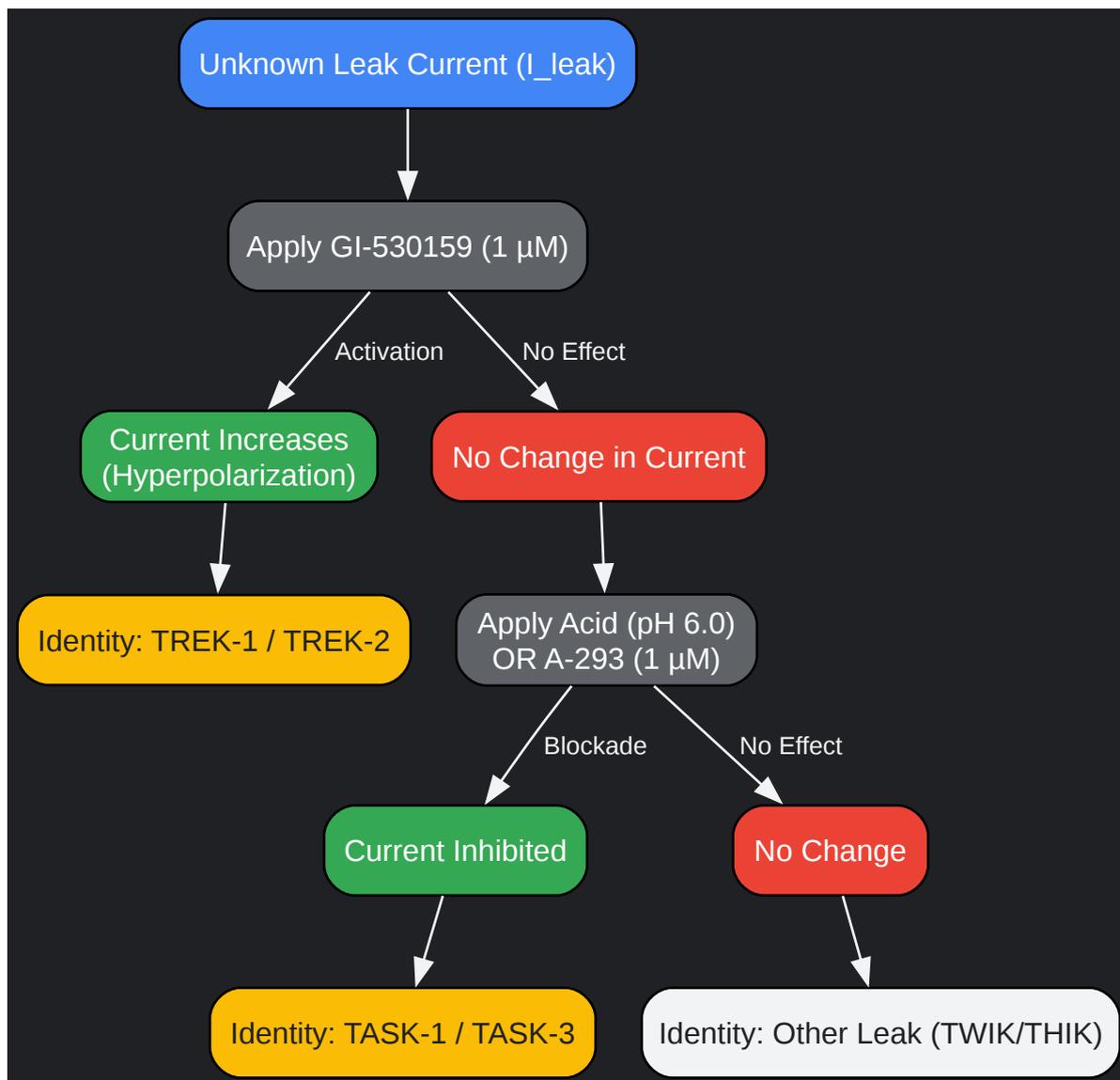
Comparative Analysis: GI-530159 vs. TASK Inhibitors

To dissect a native K2P current, you must use GI-530159 in conjunction with specific TASK inhibitors. The table below contrasts GI-530159 with the primary alternatives used to identify TASK-1 and TASK-3.

Feature	GI-530159 HCl	A-293 (AVE1231)	ML365
Primary Class	TREK Activator	TASK-1 Inhibitor	TASK-1 Inhibitor
TASK-1 Specificity	Negative Control (Inactive)	High (IC50 ~200 nM)	Very High (IC50 ~4 nM)
TASK-3 Specificity	Negative Control (Inactive)	Moderate (IC50 > 1 μM)	Low (IC50 > 1 μM)
TREK Cross-Reactivity	High Affinity Target	None	None
Use Case	Confirming TREK presence; Excluding TASK.	Blocking TASK-1 in cardiac/neuronal models.[5][6][7]	Highly selective TASK-1 blockade.[6][7][8]
pH Sensitivity	Independent	pH independent binding	pH independent binding

Visualization: Pharmacological Dissection Logic

The following diagram illustrates the decision tree for identifying K2P currents using GI-530159 and TASK inhibitors.



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Caption: Logic flow for distinguishing TREK vs. TASK currents. GI-530159 acts as the positive selector for TREK and negative selector for TASK.

Experimental Protocol: Patch-Clamp Validation

This protocol is designed to validate the absence of GI-530159 activity on TASK channels while confirming its activity on TREK channels in a heterologous expression system (e.g., HEK293 or CHO cells).

Protocol: Whole-Cell Voltage Clamp for K₂P Specificity

Reagents:

- Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).
- Pipette Solution (Intracellular): 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, 4 mM MgATP (pH 7.2).
- Compounds:
 - GI-530159 (Stock: 10 mM in DMSO). Working conc: 1 μM.
 - A-293 (Stock: 10 mM in DMSO). Working conc: 1 μM (Positive control for TASK).

Workflow:

- Cell Preparation: Transfect HEK293 cells with hTASK-1, hTASK-3, or hTREK-1 (control) plasmids. Allow 24-48h for expression.
- Seal & Break-in: Establish a GΩ seal and enter whole-cell configuration. Hold membrane potential at -80 mV.
- Baseline Recording:
 - Apply a voltage ramp protocol: -100 mV to +60 mV over 500 ms, every 5 seconds.
 - Record stable baseline current for 2 minutes.
- GI-530159 Challenge (The Specificity Test):
 - Perfusion: Apply 1 μM GI-530159.[\[9\]](#)
 - Expectation (TASK-1/3): Current amplitude should remain unchanged (within ±5% of baseline).
 - Expectation (TREK-1): Current amplitude should increase by >50% (often >100%).
- Washout: Wash with bath solution for 3-5 minutes until current returns to baseline.

- Positive Control Challenge:
 - For TASK cells: Apply 1 μ M A-293 (or acidify bath to pH 6.0). Expect >80% inhibition.
 - For TREK cells: Re-apply GI-530159 or apply Arachidonic Acid (10 μ M).
- Analysis: Calculate the Current Fold Change () at +40 mV.

Visualization: Experimental Timeline



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Caption: Step-by-step patch-clamp workflow to validate GI-530159 specificity against TASK targets.

Troubleshooting & Expert Insights

- Solubility: GI-530159 is hydrophobic. Prepare stocks in 100% DMSO. Ensure the final DMSO concentration in the bath is <0.1% to avoid non-specific vehicle effects, although K2P channels are generally robust to low DMSO levels.
- Basal Activity: TREK-1 has low basal activity in heterologous systems unless mechanically stressed or chemically activated. If you are using GI-530159 as a positive control for TREK, ensure your expression system allows for sufficient membrane stretch or use a high K⁺ extracellular solution to visualize the tail currents better.
- The "Silent" TASK: If you see no response to GI-530159 and no response to A-293, check your pH. TASK channels are highly sensitive to extracellular acidification. A quick pulse of pH 6.0 solution is the fastest way to confirm functional TASK expression before testing drug specificity.

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